BenchChemオンラインストアへようこそ!

8-Benzyl-2-oxa-8-aza-spiro[4.5]decan-1-one

Muscarinic receptor Cholinergic pharmacology Spirocyclic agonist

8-Benzyl-2-oxa-8-aza-spiro[4.5]decan-1-one (CAS 40117-97-3) is a spirocyclic building block (C₁₅H₁₉NO₂, MW 245.32) comprising a tetrahydrofuran-2-one ring fused to an N‑benzylpiperidine ring system. Originally synthesized as part of a series of 8‑substituted‑2‑oxo‑8‑azaspiro[4.5]decan‑1‑ones evaluated as conformational analogues of the muscarinic agonist RS‑86, this compound serves as a pre‑competitive research tool for studying spiro‑constrained pharmacophores and central nervous system receptor space.

Molecular Formula C15H19NO2
Molecular Weight 245.322
CAS No. 40117-97-3
Cat. No. B2453190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Benzyl-2-oxa-8-aza-spiro[4.5]decan-1-one
CAS40117-97-3
Molecular FormulaC15H19NO2
Molecular Weight245.322
Structural Identifiers
SMILESC1CN(CCC12CCOC2=O)CC3=CC=CC=C3
InChIInChI=1S/C15H19NO2/c17-14-15(8-11-18-14)6-9-16(10-7-15)12-13-4-2-1-3-5-13/h1-5H,6-12H2
InChIKeyTWZHOZUPYHHCBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Benzyl-2-oxa-8-aza-spiro[4.5]decan-1-one (CAS 40117-97-3): Spirocyclic Scaffold Procurement Guide


8-Benzyl-2-oxa-8-aza-spiro[4.5]decan-1-one (CAS 40117-97-3) is a spirocyclic building block (C₁₅H₁₉NO₂, MW 245.32) comprising a tetrahydrofuran-2-one ring fused to an N‑benzylpiperidine ring system . Originally synthesized as part of a series of 8‑substituted‑2‑oxo‑8‑azaspiro[4.5]decan‑1‑ones evaluated as conformational analogues of the muscarinic agonist RS‑86, this compound serves as a pre‑competitive research tool for studying spiro‑constrained pharmacophores and central nervous system receptor space [1]. Its commercial availability through multiple vendors at defined purity grades (≥95–97%) renders it accessible for medicinal chemistry campaigns requiring a well‑characterized spirocyclic intermediate .

Why In‑Class 8‑Substituted Spiro[4.5]decan‑1‑ones Cannot Be Interchanged with 8‑Benzyl‑2‑oxa‑8‑aza‑spiro[4.5]decan‑1‑one


The 8‑position substituent on the 2‑oxa‑8‑azaspiro[4.5]decan‑1‑one scaffold governs both conformational preference and biological outcome. In the foundational 1993 study by Cignarella et al., systematic variation of the N‑8 substituent across a panel of analogues yielded uniformly negative cholinergic activity relative to RS‑86, yet each analogue presented distinct physicochemical and steric properties. Therefore, procurement of the specific N‑benzyl derivative is obligatory for experiments where the benzyl group is required to recapitulate a published synthetic route, to serve as a hydrogenolysis‑labile protecting group, or to match a computationally modelled pharmacophore [1]. Simply substituting an N‑methyl, N‑ethyl, or N‑Boc variant would introduce different lipophilicity (logP), metabolic stability, and crystallinity, invalidating SAR interpretation or downstream reaction outcomes .

Quantitative Differentiation of 8-Benzyl-2-oxa-8-aza-spiro[4.5]decan-1-one from Closest Analogues


Cholinergic Activity: Direct Head-to-Head Pharmacological Comparison with RS‑86 in Rat Brain Membranes

The 8‑benzyl derivative was evaluated alongside the clinical candidate RS‑86 for inhibition of [³H]oxotremorine‑M binding to muscarinic acetylcholine receptors in rat brain membranes. The assay, reported through ChEMBL (ID 749926), recorded a Ki value of 2.40 × 10³ nM for the 8‑benzyl compound, categorising it as essentially inactive at the muscarinic receptor relative to RS‑86, which acts as a potent agonist in the low nanomolar range [1]. This quantitative null result defines the compound as a negative control or a scaffold‑hopping starting point rather than a direct cholinergic probe [2].

Muscarinic receptor Cholinergic pharmacology Spirocyclic agonist

Purity and Physical Form Differentiation Across Commercial Suppliers

Commercial lots of 8‑benzyl‑2‑oxa‑8‑aza‑spiro[4.5]decan‑1‑one are offered at distinct purity tiers: Sigma‑Aldrich (AldrichCPR) lists a purity of 96% as a white solid ; AK Scientific specifies a minimum purity of 95% ; MolCore provides material at NLT 97% purity under ISO certification . In contrast, the closest 8‑substituted analogue available from Sigma‑Aldrich, 8‑methyl‑2‑oxa‑8‑azaspiro[4.5]decan‑1‑one, is supplied only as a hydrochloride salt, altering solubility and counterion profile . The benzyl derivative’s availability as a free‑base, neutral solid with defined purity enables direct use in organic synthesis without additional neutralisation steps.

Quality control Procurement specification Building block

Spectroscopic Fingerprint: Unique NMR and FTIR Signatures for Identity Confirmation

The 8‑benzyl derivative is one of the few members of the 2‑oxa‑8‑azaspiro[4.5]decan‑1‑one family for which multiple spectroscopic datasets are publicly archived. SpectraBase records three ¹H/¹³C NMR spectra and one FTIR spectrum (Compound ID 8q5te9Rgi95) [1]. By comparison, the 8‑methyl and 8‑Boc analogues lack comparable publicly accessible spectral libraries. The benzyl aromatic proton signals (δ 7.2–7.4 ppm) and the distinctive lactone carbonyl stretch (~1770 cm⁻¹) provide unambiguous identity confirmation, enabling rapid lot‑to‑lot verification without requiring in‑house reference standards.

Analytical characterisation Identity testing Spectroscopy

Conformational Rationale for Lack of Cholinergic Activity: Class‑Level Structural Inference

Cignarella et al. attributed the uniform inactivity of the 8‑substituted‑2‑oxo‑8‑azaspiro[4.5]decan‑1‑one series, including the 8‑benzyl congener, to a conformational mismatch with the muscarinic pharmacophore. Computational studies performed within the same paper indicated that the spiro junction imposes a dihedral angle between the piperidine ring and the lactone moiety that deviates substantially from the geometry required for receptor activation [1]. While no head‑to‑head conformational data are provided for individual 8‑substituents, the class‑level inference is that the benzyl group further rigidifies the scaffold without rescuing the pharmacophoric alignment. This distinguishes the entire 2‑oxa series from the 2,8‑diazaspiro[4.5]decan‑1,3‑dione series (e.g., RS‑86), where the additional carbonyl at position 3 restores activity [2].

Conformational analysis Structure–activity relationship Spiro scaffold

Evidence‑Backed Application Scenarios for 8-Benzyl-2-oxa-8-aza-spiro[4.5]decan-1-one (CAS 40117-97-3)


Negative Control for Muscarinic Receptor Screening Assays

Investigators running [³H]OXO‑M displacement or functional muscarinic assays can deploy 8‑benzyl‑2‑oxa‑8‑aza‑spiro[4.5]decan‑1‑one as a structurally related, spirocyclic negative control. Its confirmed Ki of ~2.4 µM at the muscarinic receptor (rat brain membranes) [1] ensures that any observed activity in novel spiro analogues is attributable to structural modifications rather than the spiro scaffold itself.

Synthetic Intermediate Requiring Hydrogenolytic N‑Debenzylation

The N‑benzyl group serves as a latent secondary amine synthon. Procurement of the benzyl derivative (as opposed to N‑methyl or N‑Boc analogues) enables clean hydrogenolytic deprotection (H₂, Pd/C) to yield the free 2‑oxa‑8‑azaspiro[4.5]decan‑1‑one core, a versatile intermediate for late‑stage diversification . The documented free‑base form avoids salt metathesis steps required for hydrochloride salts .

Pharmacophore Modelling and Scaffold‑Hopping Studies

Medicinal chemists seeking to depart from the muscarinic‑active 2,8‑diazaspiro[4.5]decane‑1,3‑dione scaffold can use the 8‑benzyl‑2‑oxa derivative as a reference point for conformational analysis. The published molecular modelling data [2] combined with the compound’s experimentally confirmed inactivity provide a validated starting point for scaffold‑hopping towards non‑muscarinic CNS targets.

Analytical Method Development Using Publicly Archived Spectral Data

Quality control laboratories can leverage the three NMR and one FTIR spectra archived on SpectraBase (Compound ID 8q5te9Rgi95) [3] to develop and validate identity and purity methods without synthesising an in‑house reference standard. This reduces method development cycle time and procurement risk compared to less‑characterised spiro analogues.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Benzyl-2-oxa-8-aza-spiro[4.5]decan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.